Tartronate semialdehyde phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-2-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922684 | |
| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14886-81-8, 118455-76-8 | |
| Record name | D-Tartronic semialdehyde phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartronate semialdehyde phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways Involving Tartronate Semialdehyde Phosphate
Central Role in Carbohydrate Metabolism and Glycolysis
Formation via Pyruvate (B1213749) Kinase-Catalyzed Phosphorylation of Beta-Hydroxypyruvate
One of the key reactions leading to the formation of tartronate (B1221331) semialdehyde phosphate (B84403) is the phosphorylation of beta-hydroxypyruvate, a reaction catalyzed by the enzyme pyruvate kinase. nih.gov While pyruvate kinase is well-known for its role in the final step of glycolysis, where it converts phosphoenolpyruvate (B93156) to pyruvate, it also exhibits a broader substrate specificity. ebi.ac.uk This enzyme can utilize beta-hydroxypyruvate as a substrate, transferring a phosphate group from a donor molecule, typically ATP, to form tartronate semialdehyde phosphate. nih.gov
The immediate product of this enzymatic reaction is the enol form of this compound. nih.gov This enol tautomer then undergoes a spontaneous, non-enzymatic conversion to the more stable aldehyde form. nih.gov The reaction catalyzed by pyruvate kinase is a critical entry point for beta-hydroxypyruvate into the central metabolic pathways.
Linkage to D-Glycerate Biosynthesis
This compound is a direct precursor in the biosynthesis of D-glycerate. The conversion is facilitated by the enzyme tartronate semialdehyde reductase, which catalyzes the reduction of the aldehyde group of tartronate semialdehyde to a hydroxyl group, yielding D-glycerate. nih.govnih.gov This reaction typically utilizes NADH or NADPH as the reducing agent.
The D-glycerate formed can then be further metabolized. For instance, it can be phosphorylated by glycerate kinase to produce 2-phosphoglycerate or 3-phosphoglycerate (B1209933), which are intermediates in the glycolytic and gluconeogenic pathways. researchgate.net This linkage establishes a clear route from this compound to the central carbon metabolism. In some organisms, tartronate semialdehyde reductase activity is a key step in pathways utilizing C2 compounds. nih.gov
Integration into the Glycolytic and Gluconeogenic Flux
The metabolic fate of this compound is intricately linked to the central pathways of glycolysis and gluconeogenesis. Through its conversion to D-glycerate and subsequent phosphorylation, it can be channeled into these pathways as 3-phosphoglycerate. researchgate.net This integration allows for the carbon atoms from this compound to be utilized for energy production through glycolysis or for the synthesis of glucose via gluconeogenesis.
This connection is particularly significant in metabolic contexts where alternative carbon sources are being utilized. The ability to feed into the glycolytic or gluconeogenic flux from pathways involving this compound provides metabolic flexibility to the organism.
Glyoxylate (B1226380) Metabolism Pathways
This compound is also a key player in the metabolism of glyoxylate, a two-carbon compound that is central to the glyoxylate cycle and other related pathways.
The Tartronate Semialdehyde Pathway in Cyanobacteria and Other Organisms
In various organisms, including certain bacteria and cyanobacteria, a metabolic route known as the tartronate semialdehyde pathway (also referred to as the glycerate pathway) is operational for the assimilation of C2 compounds like glyoxylate. nih.govresearchgate.net This pathway provides an alternative to the well-known glyoxylate cycle.
In cyanobacteria, the tartronate semialdehyde pathway cooperates with the plant-like C2 glycolate (B3277807) cycle in the metabolism of phosphoglycolate, a byproduct of photorespiration. nih.govresearchgate.netwikipedia.org Glycolate is oxidized to glyoxylate, which can then enter the tartronate semialdehyde pathway. researchgate.netwikipedia.org This pathway involves the conversion of two molecules of glyoxylate into one molecule of tartronate semialdehyde and one molecule of carbon dioxide, a reaction catalyzed by glyoxylate carboligase. nih.gov The resulting tartronate semialdehyde is then reduced to glycerate by tartronate semialdehyde reductase. nih.gov This glycerate can subsequently be phosphorylated and enter the central carbon metabolism. researchgate.net
This pathway is crucial for cyanobacteria to efficiently recycle the carbon lost during photorespiration, particularly under conditions of low carbon dioxide concentration. researchgate.netwikipedia.org
Role of Glyoxylate Carboligase (Tartronate Semialdehyde Synthase) in Glyoxylate Condensation
The key enzyme in the tartronate semialdehyde pathway is glyoxylate carboligase, also known as tartronate semialdehyde synthase. researchgate.netfrontiersin.org This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of glyoxylate. researchgate.net In this reaction, one molecule of glyoxylate is decarboxylated, and the resulting two-carbon unit is transferred to a second molecule of glyoxylate, forming the three-carbon compound tartronate semialdehyde. nih.gov
The mechanism of glyoxylate carboligase involves the formation of a covalent intermediate between TPP and the first molecule of glyoxylate. researchgate.net Following decarboxylation, the activated two-carbon fragment attacks the carbonyl carbon of the second glyoxylate molecule, leading to the formation of tartronate semialdehyde and the release of carbon dioxide. researchgate.net This enzyme is found in a variety of microorganisms and plays a critical role in their ability to grow on C2 compounds. nih.govfrontiersin.org
Cooperation with C2 Pathway and 2-Phosphoglycolate Metabolism
In photosynthetic organisms, the oxygenase activity of RuBisCO produces the toxic compound 2-phosphoglycolate (2-PG). The recycling of this compound, known as photorespiration, is essential. While the primary route in plants is the C2 cycle, many bacteria and cyanobacteria utilize an alternative, the glycerate pathway, which operates in cooperation with the C2 cycle. uni-rostock.de
In this pathway, 2-PG is metabolized to glyoxylate. Subsequently, the enzyme glyoxylate carboligase (also known as tartronate-semialdehyde synthase) catalyzes the condensation of two glyoxylate molecules to form one molecule of tartronate semialdehyde, with the release of carbon dioxide. uni-rostock.deebi.ac.uk This tartronate semialdehyde is then reduced to D-glycerate by tartronate semialdehyde reductase. Finally, glycerate is phosphorylated to 3-phosphoglycerate, a staple intermediate of the Calvin-Benson cycle, thus successfully salvaging the carbon from 2-PG. This pathway is considered more energy-efficient as it bypasses the ammonia release and refixation steps characteristic of the C2 cycle. uni-rostock.de
Glyoxylate Assimilation Routes
Beyond photorespiration, the glycerate pathway is a primary route for the assimilation of glyoxylate, a central intermediate derived from the breakdown of fatty acids (via the glyoxylate cycle) or other compounds. The conversion of two glyoxylate molecules into tartronate semialdehyde is a key committing step in this assimilation process. ebi.ac.uknih.gov
The enzyme responsible, glyoxylate carboligase (EC 4.1.1.47), is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. ebi.ac.uknih.gov It decarboxylates one molecule of glyoxylate and ligates the resulting intermediate to a second molecule of glyoxylate to form tartronate semialdehyde. nih.gov This allows organisms to convert the two-carbon compound glyoxylate into the three-carbon compound glycerate (after reduction), which can then be channeled into central metabolism for biosynthesis or energy production.
| Enzyme | EC Number | Reaction | Pathway |
| Glyoxylate carboligase | 4.1.1.47 | 2 Glyoxylate → Tartronate semialdehyde + CO₂ | Glyoxylate Assimilation / Glycerate Pathway |
| Tartronate semialdehyde reductase | 1.1.1.60 | Tartronate semialdehyde + NAD(P)H → D-Glycerate + NAD(P)⁺ | Glyoxylate Assimilation / Glycerate Pathway |
| Glycerate kinase | 2.7.1.31 | D-Glycerate + ATP → 3-Phosphoglycerate + ADP | Glyoxylate Assimilation / Glycerate Pathway |
Degradation and Diversion Pathways Yielding Tartronate Semialdehyde
Tartronate semialdehyde is not only an intermediate in assimilation pathways but also a product of several catabolic routes. These pathways break down various precursors into smaller, metabolically accessible molecules, with tartronate semialdehyde serving as a key junction point. The direct enzymatic synthesis of its phosphorylated form, this compound (TSP), occurs via the phosphorylation of β-hydroxypyruvate by pyruvate kinase. nih.govacs.org The initial product is the enol form of TSP, which then tautomerizes to the aldehyde. nih.gov
D-Glucarate and D-Galactarate Degradation
In certain bacteria, such as Escherichia coli, the sugar acids D-glucarate and D-galactarate can be utilized as the sole carbon source. nih.govpathbank.org Their degradation pathway converges on the production of tartronate semialdehyde.
The process involves the following key steps:
D-glucarate or D-galactarate is dehydrated to form 5-dehydro-4-deoxy-D-glucarate. nih.gov
This intermediate is then cleaved by the enzyme 5-dehydro-4-deoxy-D-glucarate aldolase (B8822740) (EC 4.1.2.20). nih.govmodelseed.org
The aldolase reaction yields two products: pyruvate and tartronate semialdehyde. nih.govmodelseed.org
Pyruvate can directly enter central metabolism, while the newly formed tartronate semialdehyde is typically reduced to glycerate by tartronate semialdehyde reductase and subsequently phosphorylated to join glycolysis. nih.gov
Allantoin (B1664786) Catabolism in Microorganisms
Allantoin is a key intermediate in the breakdown of purines in many organisms. researchgate.net In microorganisms, its catabolism serves as a source of nitrogen and carbon. The degradation of allantoin ultimately yields glyoxylate. ebi.ac.uk This glyoxylate can then be funneled into the glycerate pathway, where two molecules are converted by glyoxylate carboligase into tartronate semialdehyde and CO₂, linking purine (B94841) breakdown to central carbohydrate metabolism. ebi.ac.uk
Conversion from 3-Hydroxypyruvate via Hydroxypyruvate Isomerase
A direct reversible link between hydroxypyruvate and tartronate semialdehyde is established by the enzyme hydroxypyruvate isomerase (EC 5.3.1.22). genecards.orguniprot.orgwikipedia.org This enzyme catalyzes the isomerization between the two molecules, interconverting the ketose (hydroxypyruvate) and the aldose (tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoate). genecards.org This reaction is crucial as it connects the metabolism of the amino acid serine (which can be converted to hydroxypyruvate) with the glycerate pathway and other routes involving tartronate semialdehyde. researchgate.net
Other Precursor Metabolite Transformations
The central precursor for tartronate semialdehyde is glyoxylate, which originates from multiple sources including the glyoxylate cycle, photorespiration, and allantoin catabolism. The condensation of two glyoxylate molecules is a primary route for its synthesis. ebi.ac.uk Additionally, the degradation of sugar acids like D-glucarate provides a direct pathway to both tartronate semialdehyde and pyruvate. nih.gov The reversible action of hydroxypyruvate isomerase also positions 3-hydroxypyruvate as a direct precursor. rhea-db.org These varied transformations highlight tartronate semialdehyde as a critical node, integrating the metabolic fates of fatty acids, sugar acids, purines, and amino acids.
| Pathway | Key Precursor(s) | Key Enzyme | Product(s) |
| D-Glucarate/D-Galactarate Degradation | 5-Dehydro-4-deoxy-D-glucarate | 5-Dehydro-4-deoxy-D-glucarate aldolase | Pyruvate + Tartronate semialdehyde |
| Glyoxylate Assimilation | Glyoxylate (2 molecules) | Glyoxylate carboligase | Tartronate semialdehyde + CO₂ |
| Isomerization | 3-Hydroxypyruvate | Hydroxypyruvate isomerase | Tartronate semialdehyde |
| Phosphorylation | β-Hydroxypyruvate | Pyruvate kinase | enol-Tartronate semialdehyde phosphate |
Downstream Metabolic Fates of this compound
Once formed, this compound can be directed into several significant metabolic routes, ensuring the carbon atoms are efficiently utilized for energy production or biosynthesis.
A primary fate of tartronate semialdehyde is its conversion to D-glycerate, a reaction catalyzed by the enzyme Tartronate Semialdehyde Reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60). nih.govresearchgate.net This enzyme belongs to the β-hydroxyacid dehydrogenase family and facilitates the reversible reaction using NAD(P)H as a cofactor. researchgate.net The reaction is a critical step in the final stage of D-glycerate biosynthesis. nih.govresearchgate.net
The enzyme is widely distributed in bacteria and has homologs in Archaea and Eukaryota. researchgate.net In the fungus Ustilago maydis, TSR plays a vital role in glycerol (B35011) assimilation, demonstrating its importance in connecting alternative carbon sources to central metabolic pathways. ebi.ac.uk Research on the recombinant TSR from U. maydis has shown that the enzyme has a significantly higher affinity for tartronate semialdehyde in the reduction reaction compared to its affinity for D-glycerate in the oxidation reaction, suggesting that under normal physiological conditions, the metabolic flow favors the production of glycerate. ebi.ac.uk
Table 1: Kinetic Properties of Tartronate Semialdehyde Reductase (Tsr1) from Ustilago maydis
| Substrate | Cofactor | Reaction | Km (mM) |
|---|---|---|---|
| Tartronic Semialdehyde | NADH | Reduction | 0.19 ± 0.03 |
| D-Glycerate | NAD+ | Oxidation | 17.7 |
| L-Glycerate | NAD+ | Oxidation | 123.2 |
Following its reduction to D-glycerate, the resulting molecule can be readily integrated into central carbon metabolism. D-glycerate is phosphorylated to form 3-phosphoglycerate, a key intermediate in both glycolysis and gluconeogenesis. ebi.ac.uk This conversion allows the carbon skeleton derived from pathways like allantoin degradation or glyoxylate metabolism to be utilized for energy production through glycolysis or for the synthesis of glucose and other essential biomolecules via gluconeogenesis. ebi.ac.uk
Tartronate semialdehyde can undergo decarboxylation to yield glycolaldehyde (B1209225) and carbon dioxide. This reaction can be catalyzed by enzymes belonging to the lyase family. For instance, Tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase, catalyzes the reversible reaction where two molecules of glyoxylate condense to form tartronate semialdehyde and CO2. wikipedia.org This enzyme's alternative name, tartronate semialdehyde carboxylase, highlights its role in the decarboxylation/carboxylation of this intermediate. wikipedia.org Similarly, dihydroxyfumarate decarboxylase (EC 4.1.1.54) can also produce tartronate semialdehyde through a decarboxylation reaction. wikipedia.org The resulting glycolaldehyde is not a metabolic dead-end and can be funneled into other important pathways. nih.gov
By entering central metabolism as 3-phosphoglycerate, the carbon from this compound can be converted into numerous other critical intermediates. Through the reactions of glycolysis and the citric acid (TCA) cycle, 3-phosphoglycerate is converted to pyruvate and then acetyl-CoA. Acetyl-CoA enters the TCA cycle, where its carbon atoms are incorporated into intermediates such as citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate (B1194679), fumarate (B1241708), malate (B86768), and oxaloacetate. This integration demonstrates how a specialized metabolite is ultimately linked to the core energy-producing and biosynthetic hubs of the cell.
Integration into Novel and Serendipitous Metabolic Pathways
Beyond its role in central metabolism, this compound and its derivatives can be shunted into specialized biosynthetic routes, highlighting the interconnectedness of metabolic networks.
A significant fate of glycolaldehyde, the decarboxylation product of tartronate semialdehyde, is its contribution to the synthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.gov In organisms like Escherichia coli, an alternative PLP synthesis pathway exists that utilizes glycolaldehyde as a precursor. nih.govresearchgate.net This pathway begins with the condensation of glycolaldehyde and glycine (B1666218) to produce 4-hydroxythreonine. researchgate.net Subsequent phosphorylation of this intermediate connects it to the canonical PLP biosynthesis route. researchgate.net This connection establishes a direct link between glyoxylate metabolism and the synthesis of one of the most versatile and essential cofactors in all domains of life. nih.gov
Emerging Connections in Ethylene (B1197577) Glycol Metabolism
Recent research has uncovered novel pathways for ethylene glycol degradation in various microorganisms, highlighting a direct link to the glycerate pathway through the intermediate, tartronate semialdehyde. In several bacterial species, ethylene glycol is metabolized into glyoxylate, which then serves as a crucial entry point into central carbon metabolism. researchgate.net This conversion process typically involves an initial oxidation of ethylene glycol to glycolaldehyde, followed by further oxidation to glycolate, and finally to glyoxylate. researchgate.netnih.gov
Once formed, glyoxylate can be channeled into the glycerate pathway. In this pathway, two molecules of glyoxylate are converted by the enzyme glyoxylate carboligase into one molecule of tartronate semialdehyde and one molecule of CO2. nih.gov Subsequently, the enzyme tartronate semialdehyde reductase catalyzes the conversion of tartronate semialdehyde to D-glycerate. nih.gov This D-glycerate can then be phosphorylated to 2-phospho-D-glycerate, an intermediate of the glycolysis pathway. nih.gov
Studies in Pseudomonas putida have shown that key enzymes such as tartronate semialdehyde synthase are induced when the bacterium is grown in the presence of ethylene glycol. nih.gov This indicates an active metabolic route where ethylene glycol is catabolized via glyoxylate and subsequently tartronate semialdehyde. nih.gov While some organisms, like certain strains of Flavobacterium, exclusively metabolize ethylene glycol through this pathway to glyoxylate and then into the glycerate pathway, others may utilize alternative routes. researchgate.net For instance, some metabolic pathways can convert ethylene glycol into acetaldehyde, which is then transformed into acetyl-CoA. researchgate.net
The efficiency and preference for this pathway can differ between bacterial strains. For example, comparative proteomic studies between two strains of P. putida revealed differences in their metabolism of ethylene glycol. nih.gov While one strain grew rapidly using ethylene glycol as its sole carbon source, another did not, instead accumulating glycolic and glyoxylic acid. nih.gov This highlights the specific enzymatic machinery required for the efficient conversion of ethylene glycol through the tartronate semialdehyde intermediate.
The table below summarizes the key enzymatic steps involved in the conversion of ethylene glycol to a glycolysis intermediate via this compound, as observed in certain bacteria.
| Reactant | Enzyme | Product | Metabolic Pathway |
| Ethylene Glycol | Alcohol Dehydrogenase / Oxidoreductase | Glycolaldehyde | Ethylene Glycol Degradation |
| Glycolaldehyde | Glycolaldehyde Dehydrogenase | Glycolate | Ethylene Glycol Degradation |
| Glycolate | Glycolate Oxidase / Dehydrogenase | Glyoxylate | Ethylene Glycol Degradation |
| 2 Glyoxylate | Glyoxylate Carboligase (Tartronate Semialdehyde Synthase) | Tartronate Semialdehyde + CO2 | Glycerate Pathway |
| Tartronate Semialdehyde | Tartronate Semialdehyde Reductase | D-Glycerate | Glycerate Pathway |
| D-Glycerate | D-Glycerate 2-Kinase | 2-Phospho-D-glycerate | Glycolysis |
An alternative route for the conversion of tartronate semialdehyde to D-glycerate exists, proceeding indirectly through hydroxypyruvate via the enzymes hydroxypyruvate isomerase and glyoxylate/hydroxypyruvate reductase. nih.gov The integration of ethylene glycol metabolism with central pathways like glycolysis through tartronate semialdehyde demonstrates the metabolic versatility of microorganisms in utilizing various carbon sources.
Enzymology of Tartronate Semialdehyde Phosphate Biosynthesis and Metabolism
Enzymes Involved in Tartronate (B1221331) Semialdehyde Phosphate (B84403) Formation
The generation of tartronate semialdehyde and its phosphorylated form involves several distinct enzymatic pathways, utilizing different substrates and catalytic strategies.
Pyruvate (B1213749) Kinase: Catalytic Properties and Substrate Recognition for Beta-Hydroxypyruvate Phosphorylation
Pyruvate kinase (EC 2.7.1.40) is a crucial enzyme in glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP. wikipedia.org However, its catalytic activity is not limited to PEP. The enzyme is also capable of phosphorylating alternative substrates, including β-hydroxypyruvate. nih.govdocumentsdelivered.com This side reaction reflects the capacity of the active site to accommodate other α-hydroxy carboxylates. ebi.ac.uk
Tartronate Semialdehyde Synthase (Glyoxylate Carboligase): Reaction Mechanism, Thiamine (B1217682) Diphosphate (B83284) Dependence, and Stereospecificity
Tartronate semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate (B1226380) carboligase, synthesizes tartronate semialdehyde by catalyzing the condensation of two molecules of glyoxylate, with the release of one molecule of carbon dioxide. ebi.ac.ukgenome.jp This enzyme is critically dependent on the cofactor thiamine diphosphate (ThDP, also known as thiamine pyrophosphate). ebi.ac.uknih.gov
The reaction mechanism is initiated by the activation of the ThDP cofactor. Unlike many other ThDP-dependent enzymes, this activation does not start with a proton transfer from a conserved glutamate (B1630785). Instead, non-polar residues in the active site create a low dielectric environment, which facilitates an intramolecular proton transfer within the ThDP molecule, forming a reactive ylid. ebi.ac.uk This ylid then performs a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule. Following this addition, the second glyoxylate molecule binds, and a subsequent nucleophilic attack and rearrangement lead to the formation of tartronate semialdehyde and the release of CO2. ebi.ac.uk Enzymes of this class, such as the related acetolactate synthase, are known to perform stereospecific condensations. ebi.ac.uk
Hydroxypyruvate Isomerase (Hyi): Enzymatic Conversion of 3-Hydroxypyruvate to Tartronate Semialdehyde
Hydroxypyruvate isomerase (EC 5.3.1.22) catalyzes the reversible isomerization between hydroxypyruvate and tartronate semialdehyde (also known as 2-hydroxy-3-oxopropanoate). nih.govwikipedia.org This enzyme provides a direct pathway for the formation of tartronate semialdehyde from hydroxypyruvate without the involvement of phosphorylation.
The enzyme from Bacillus fastidiosus has been purified and characterized. It is specific for its two substrates, hydroxypyruvate and tartronate semialdehyde, and notably, does not require any cofactors for its catalytic activity. nih.gov The reaction is reversible, and at pH 7.1 and 30°C, the equilibrium constant (K = [tartronate semialdehyde] / [hydroxypyruvate]) was determined to be 2.5, indicating a preference for the formation of tartronate semialdehyde under these conditions. nih.gov
Alpha-Dehydro-Beta-Deoxy-D-Glucarate Aldolase (B8822740): Activity within Sugar Acid Degradation Pathways
In certain metabolic pathways, particularly the degradation of sugar acids like D-glucarate, tartronate semialdehyde is produced via an aldolase reaction. modelseed.orgnih.gov The enzyme 2-dehydro-3-deoxy-D-glucarate aldolase (EC 4.1.2.20), also known as KDG aldolase, is central to this process. nih.govontosight.ai
This enzyme functions in the D-glucarate degradation pathway found in organisms like Escherichia coli. It catalyzes the cleavage of 2-dehydro-3-deoxy-D-glucarate (also called 5-keto-4-deoxy-D-glucarate or KDG) into two smaller molecules: pyruvate and tartronate semialdehyde. nih.govontosight.airesearchgate.net The mechanism is a classic aldol (B89426) cleavage, facilitated by the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. ontosight.ai This pathway represents a key link between hexaric acid metabolism and central glycolytic intermediates.
Enzymes Catalyzing Tartronate Semialdehyde Phosphate Transformations
Once formed, tartronate semialdehyde is a substrate for further enzymatic conversion, most notably reduction to D-glycerate.
Tartronate Semialdehyde Reductase (TSR): Substrate Specificity (e.g., D-glycerate enantioselectivity), Cofactor Preferences (NAD/NADH, NADP/NADPH), and Reversible Reaction Kinetics
Tartronate semialdehyde reductase (TSR) (EC 1.1.1.60) is a β-hydroxyacid dehydrogenase that catalyzes the reversible reduction of tartronate semialdehyde to D-glycerate. nih.govresearchgate.net This reaction is a critical step in pathways that assimilate carbon through tartronate semialdehyde, such as in the bioconversion of glycerol (B35011) in the fungus Ustilago maydis. nih.govnih.gov
Substrate Specificity and Enantioselectivity : TSR exhibits strong substrate specificity. The enzyme from U. maydis is highly specific for glyceric acid, showing little to no activity towards other β-hydroxyacids like 6-phosphogluconic acid or β-hydroxybutyric acid. nih.gov Furthermore, it displays significant enantioselectivity, with a much higher affinity for D-glycerate compared to L-glycerate. nih.govnih.gov
Cofactor Preferences : TSRs can utilize either NAD+/NADH or NADP+/NADPH as cofactors. The enzyme from U. maydis shows dual specificity but has a preference for NADP+, exhibiting approximately 26% higher activity with NADP+ than with NAD+ in the oxidation of DL-glycerate. nih.gov In contrast, the TSR from Salmonella typhimurium is described as using NAD as its cofactor. nih.gov The ability to bind NADPH is often determined by specific residues, such as Arg33 and Lys37, which can interact with the 2'-phosphate group of the cofactor. researchgate.net
Reversible Reaction Kinetics : The reaction catalyzed by TSR is reversible. nih.govresearchgate.net Kinetic studies of the recombinant TSR from U. maydis (rTsr1) reveal a significantly higher affinity for tartronate semialdehyde in the reduction reaction than for D-glycerate in the oxidation reaction. The Michaelis constant (Km) for tartronate semialdehyde (with NADH) was 0.19 mM, whereas the Km for D-glycerate (with NADP+) was 17.7 mM. This kinetic profile suggests that under normal physiological conditions, the metabolic flux strongly favors the production of D-glycerate from tartronate semialdehyde. nih.gov
Interactive Data Table: Kinetic Parameters of Tartronate Semialdehyde Reductase (rTsr1) from U. maydis nih.gov
| Substrate | Cofactor | Km (mM) | Vmax (µmol/min/mg) |
| Tartronate Semialdehyde | NADH | 0.19 ± 0.03 | 1.8 ± 0.1 |
| D-Glycerate | NADP+ | 17.7 ± 2.1 | 1.9 ± 0.1 |
| L-Glycerate | NADP+ | 123.2 ± 15.6 | 2.5 ± 0.2 |
Dual Cofactor Specificity and Substrate Promiscuity of Related Enzymes
The enzymes involved in the broader metabolic pathways connected to tartronate semialdehyde demonstrate a notable degree of flexibility in their cofactor and substrate requirements. This promiscuity is a key feature that allows for metabolic plasticity and the evolution of new enzymatic functions. nih.gov
A prime example is tartronate semialdehyde reductase (TSR), which catalyzes the reversible conversion of tartronate semialdehyde to D-glycerate. researchgate.netnih.gov Studies on TSR from Ustilago maydis have revealed a dual specificity for both NAD⁺ and NADP⁺ as cofactors. nih.gov While the enzyme can utilize both, it shows a preference for NADP⁺ in the oxidation of DL-glyceric acid, with NAD⁺ yielding approximately 26% lower activity. nih.gov This dual cofactor usage suggests that TSR can integrate into different metabolic contexts depending on the cellular redox state (NADH/NAD⁺ vs. NADPH/NADP⁺ ratio).
Substrate promiscuity, the ability of an enzyme to act on multiple substrates, is also a characteristic of enzymes in related pathways. nih.govsemanticscholar.orgresearchgate.net For instance, succinate (B1194679) semialdehyde dehydrogenase (SSADH), an enzyme that shares structural similarities with TSR, has been shown to act on a variety of substrates beyond its native succinate semialdehyde. nih.gov This inherent flexibility can be harnessed during evolution to develop new metabolic capabilities. nih.gov In Escherichia coli, SSADH has been recruited to functionally substitute for other dehydrogenases, highlighting the latent potential within these enzymes to adapt to different metabolic needs. nih.gov
Glyoxylate carboligase (GCL), the enzyme responsible for synthesizing tartronate semialdehyde from two molecules of glyoxylate, also exhibits a degree of substrate flexibility. nih.govebi.ac.ukulisboa.pt While its primary substrates are two molecules of glyoxylate, research has explored its potential to utilize other small aldehydes, such as formaldehyde. ulisboa.pt Engineering efforts have successfully modified GCL to increase its affinity and catalytic efficiency for non-native substrates, demonstrating the adaptable nature of its active site. ulisboa.pt This inherent promiscuity is a common starting point for the evolution of novel enzyme functions. nih.gov
The broader family of β-hydroxyacid dehydrogenases, to which TSR belongs, is known for its structural conservation despite catalyzing reactions with a range of different substrates. researchgate.netnih.gov This suggests a common scaffold that can be adapted to achieve specificity for various β-hydroxyacids.
Other Putative Enzymes Acting on Tartronate Semialdehyde
Beyond the well-characterized tartronate semialdehyde reductase (TSR), other enzymes are predicted or have been shown to metabolize tartronate semialdehyde. The metabolic fate of tartronate semialdehyde is not limited to its reduction to D-glycerate. In some organisms, alternative pathways exist for its conversion.
In the context of the D-glucarate catabolic pathway in Escherichia coli, after tartronate semialdehyde is formed, it is reduced to D-glyceric acid by a tartronate semialdehyde reductase. researchgate.net This D-glyceric acid is then phosphorylated to enter glycolysis. ebi.ac.ukresearchgate.net
Putative homologs of enzymes that produce tartronate semialdehyde, such as glyoxylate carboligase and hydroxypyruvate isomerase, have been identified in the genomes of various organisms, including the fungus Ustilago maydis. nih.gov The presence of these homologs suggests that the metabolism of tartronate semialdehyde may be more widespread than currently understood.
Furthermore, the chemical nature of tartronate semialdehyde, an aldehyde, makes it a potential substrate for a variety of aldehyde dehydrogenases. For example, in engineered metabolic pathways, various aldehyde dehydrogenases have been tested for their ability to oxidize similar small aldehydes. E. coli aldehyde dehydrogenase (AldA) and Azospirillum brasilense α-ketoglutarate semialdehyde dehydrogenase (AraE) have proven effective in oxidizing glycolaldehyde (B1209225) to glycolic acid, a structurally related reaction. researchgate.net This suggests that similar aldehyde dehydrogenases could potentially act on tartronate semialdehyde, converting it to tartronate.
This compound as an Enzyme Inhibitor
Potent Inhibition of Enolase: Apparent and True Ki Values, Distinct Inhibitory Effects of Enol and Aldehyde Tautomers
This compound (TSP) is a powerful inhibitor of enolase, a crucial enzyme in the glycolytic pathway. nih.govnih.gov Both the enol and aldehyde tautomers of TSP exhibit significant inhibitory effects on yeast enolase, though they display different potencies. nih.gov The enol form of TSP is a particularly potent inhibitor, with an apparent inhibition constant (Ki) of 100 nM. nih.gov The aldehyde form also inhibits enolase, but with a higher apparent Ki of 5 µM. nih.gov
However, the true inhibitory potential of the aldehyde form is masked by its hydration in aqueous solution. It is estimated that 95-99% of the aldehyde form of TSP exists in a hydrated state. nih.gov When this hydration is taken into account, the true Ki for the aldehyde species is calculated to be in the range of 50-250 nM, revealing it to be a much more potent inhibitor than its apparent Ki suggests. nih.gov
The distinct inhibitory characteristics of the two tautomers highlight the specific interactions each form has with the active site of enolase. The high potency of both forms underscores the effectiveness of TSP as an enolase inhibitor.
| Tautomer of TSP | Apparent Ki | True Ki |
| Enol | 100 nM | - |
| Aldehyde | 5 µM | 50-250 nM |
Slow Binding Kinetics and Intermediate Analogue Behavior
The enol tautomer of this compound exhibits slow-binding inhibition of yeast enolase. nih.gov This kinetic behavior is characteristic of inhibitors that are structural analogues of an enzyme's reaction intermediate. nih.govnih.gov The process of inhibition by the enol of TSP is not instantaneous; it occurs over a measurable time frame, with a half-time (t1/2) for the process of approximately 15 seconds, corresponding to a rate constant (k) of 0.046 s⁻¹. nih.gov The initial inhibition constant (Ki) for this slow-binding process is approximately 200 nM. nih.gov
This slow-binding behavior suggests a two-step inhibition mechanism, likely involving an initial rapid binding to form an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound complex. nih.gov This is consistent with the behavior of other known slow-binding inhibitors of enolase. nih.gov The structural similarity of the enol of TSP to the proposed aci-carboxylate intermediate of the enolase reaction supports its role as an intermediate analogue. nih.govnih.gov This makes TSP a valuable tool for studying the catalytic mechanism of enolase. nih.govsemanticscholar.org
Implications for Regulation of Glycolytic Flux
The potent inhibition of enolase by this compound (TSP) has significant implications for the regulation of glycolytic flux. nih.gov Enolase catalyzes a critical step in glycolysis, the conversion of 2-phosphoglycerate to phosphoenolpyruvate. nih.gov By inhibiting this step, TSP can effectively block the flow of metabolites through the lower part of the glycolytic pathway.
This inhibition can lead to an accumulation of metabolites upstream of enolase and a depletion of downstream products, including pyruvate and ATP. nih.gov Under conditions where a cell is heavily reliant on glycolysis for energy production, such as under anaerobic conditions or in certain cancer cells, the inhibition of enolase by a potent inhibitor like TSP can have profound effects on cellular bioenergetics. nih.govnih.gov
The regulation of glycolytic flux is a complex process involving multiple allosteric effectors and post-translational modifications of glycolytic enzymes. nih.gov The introduction of a potent inhibitor like TSP can override these normal regulatory mechanisms. Furthermore, the interaction of glycolytic enzymes with each other can also influence pathway flux. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to interact with and modulate the activity of other enzymes, thereby controlling metabolic flow. nih.gov The presence of an enolase inhibitor would directly impact this interconnected network, potentially causing widespread metabolic reprogramming.
Non-Enzymatic Reactions of Tartronate Semialdehyde
In solution, this compound (TSP) undergoes non-enzymatic tautomerization. nih.gov The immediate product of its enzymatic synthesis is the enol form. nih.gov This enol tautomer then undergoes a conversion to the aldehyde form. nih.gov The rate of this tautomerization is independent of pH below pH 6. nih.gov
Following tautomerization to the aldehyde, this form of TSP becomes hydrated in aqueous solution. nih.gov This hydration is a significant factor, as the majority of the aldehyde exists in this hydrated state. nih.gov The enol and hydrated aldehyde forms can be distinguished by ³¹P NMR spectroscopy, with the enol resonating approximately 1 ppm upfield from the hydrated aldehyde. nih.gov
These non-enzymatic reactions are crucial to consider when studying the inhibitory effects of TSP, as the different tautomers and their hydrated forms have distinct biological activities. nih.gov
Structural Biology of Enzymes Associated with Tartronate Semialdehyde Phosphate
Crystal Structures of Key Enzymes
The determination of the three-dimensional structures of enzymes at atomic resolution provides invaluable insights into their function. X-ray crystallography has been instrumental in elucidating the architectures of several enzymes involved in the metabolism of tartronate (B1221331) semialdehyde.
Tartronate Semialdehyde Reductase (e.g., GarR from Salmonella typhimurium): Resolution, Dimerization, and Overall Architecture
Tartronate semialdehyde reductases (TSRs), also known as 2-hydroxy-3-oxopropionate reductases, are crucial enzymes that catalyze the reduction of tartronate semialdehyde to D-glycerate. nih.govresearchgate.net The crystal structure of GarR, a TSR from Salmonella typhimurium, has been determined to a high resolution of 1.65 Å. nih.govresearchgate.net This level of detail allows for a precise understanding of the enzyme's atomic arrangement.
The functional form of GarR is a dimer, a common quaternary structure for this class of enzymes. nih.gov In Ustilago maydis, the recombinant TSR (rTsr1) was also found to exist as a dimer in solution, with a molecular weight of approximately 85 kDa, as determined by gel filtration. nih.gov The individual monomer of rTsr1 has a predicted size of 41 kDa. nih.gov The dimerization is achieved through a process of reciprocal domain sharing, where the C-terminal domains of the two monomers are swapped. researchgate.net This arrangement creates a substrate-binding cleft situated between the N-terminal subunit of one monomer and the C-terminal subunit of the other. researchgate.net
| Enzyme | Organism | Resolution (Å) | Quaternary Structure | Monomer Mol. Weight (kDa) |
| GarR | Salmonella typhimurium | 1.65 nih.govresearchgate.net | Dimer researchgate.net | - |
| rTsr1 | Ustilago maydis | - | Dimer nih.gov | ~41 nih.gov |
Structural Homologies within the Beta-Hydroxyacid Dehydrogenase Family
The β-HAD family is characterized by its ability to catalyze the NAD(P)+-dependent oxidation of various β-hydroxy acid substrates. nih.gov While sharing a common structural framework, variations in substrate specificity arise from differences in their active sites. researchgate.net A notable distinction is observed in the substrate-binding loop, which interacts with the carboxylate or sulfonate groups of their respective ligands. researchgate.net
Thiamine (B1217682) Diphosphate-Dependent Enzymes (e.g., Tartronate Semialdehyde Synthase)
Tartronate-semialdehyde synthase, also known as glyoxylate (B1226380) carboligase, is a thiamine diphosphate (B83284) (ThDP)-dependent enzyme. ebi.ac.uk It catalyzes the synthesis of one molecule of tartronate semialdehyde from two molecules of glyoxylate, with the release of carbon dioxide. ebi.ac.uk ThDP-dependent enzymes are a diverse class, and they all utilize the cofactor thiamine diphosphate for their catalytic activity. nih.gov
The structure of these enzymes is characterized by the presence of at least two conserved domains that are essential for binding and activating ThDP: the pyrophosphate (PP) domain and the pyrimidine (B1678525) (PYR) domain. nih.gov The cofactor binds at the interface between the two subunits of the dimeric enzyme. embopress.org The diphosphate moiety of ThDP interacts with the enzyme, often through a divalent metal ion like Ca2+ or Mg2+, at the C-terminal end of a parallel β-sheet in the N-terminal domain. embopress.orgcornell.edu The thiazolium ring of ThDP interacts with residues from both subunits, while the pyrimidine ring is situated in a hydrophobic pocket. embopress.org
Related Enzyme Structures (e.g., Malic Enzyme with Tartronate)
The malic enzyme, another oxidative decarboxylase, provides a point of comparison for understanding enzyme-ligand interactions. Although not directly involved in the tartronate semialdehyde phosphate (B84403) pathway, its interaction with tartronate, a structural analog, offers insights. Tartronate acts as a noncompetitive inhibitor of the cytosolic NADP+-dependent malic enzyme with respect to L-malate. nih.gov
Active Site Characterization and Ligand Binding
The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. The precise geometry and chemical properties of the active site are critical for enzyme function.
Details of Substrate and Cofactor Binding Pockets (e.g., NAD, NADPH, L-tartrate mimicry)
In Tartronate Semialdehyde Reductase (TSR), the active site is located at the interface between the two domains. researchgate.net The crystal structure of GarR from Salmonella typhimurium revealed the presence of L-tartrate in the active site. nih.gov It is believed that L-tartrate acts as a mimic of glycerate, the product of the enzymatic reaction. nih.gov This binding provides a snapshot of how the actual substrate or product might be oriented within the active site.
The binding of the cofactor, either NAD+ or NADPH, is crucial for the catalytic activity of TSRs. ontosight.ai Some TSRs, like the one from Ustilago maydis, show dual specificity for both NAD+ and NADP+. nih.gov The binding pocket for the cofactor is well-defined. In many dehydrogenases, the 2'-phosphate of NADPH interacts with specific residues, such as arginine and lysine (B10760008). researchgate.net However, in the NADH-dependent TSR, an equivalent arginine residue protrudes into the active site, which would sterically hinder the binding of the 2'-phosphate of NADPH, explaining its preference for NADH. researchgate.net
The binding of the substrate and cofactor can induce conformational changes in the enzyme. biorxiv.org For instance, in dihydrofolate reductase, the binding of NADPH increases the enzyme's affinity for its substrate. biorxiv.org This sequential binding mechanism, where the cofactor binds first, is also observed in some succinic semialdehyde reductases, which are related to TSRs. nih.gov
The active site contains key residues that are directly involved in catalysis. In many β-hydroxyacid dehydrogenases, a lysine residue acts as an acid/base catalyst. researchgate.net However, in some related enzymes, this lysine is replaced by an aspartate residue. researchgate.net The nicotinamide (B372718) ring of the cofactor is positioned to allow for efficient hydride transfer to the substrate. researchgate.net
| Enzyme Family/Member | Cofactor(s) | Substrate/Analog | Key Active Site Features |
| Tartronate Semialdehyde Reductase (GarR) | NAD researchgate.net | L-tartrate (mimic) nih.gov | Putative NADPH binding site nih.gov, Substrate binding at domain interface researchgate.net |
| Tartronate Semialdehyde Reductase (rTsr1) | NAD+, NADP+ nih.gov | D-glycerate nih.gov | - |
| Thiamine Diphosphate-dependent Enzymes | Thiamine diphosphate | Glyoxylate ebi.ac.uk | Conserved PP and PYR domains for cofactor binding nih.gov |
| Malic Enzyme | NADP+ nih.gov | L-malate, Tartronate (inhibitor) nih.gov | - |
Identification and Role of Catalytic Residues
The catalytic activity of enzymes is dependent on a specific arrangement of amino acid residues within the active site. These residues participate directly in substrate binding, transition state stabilization, and the chemical transformation of the substrate. For enzymes that process tartronate semialdehyde, distinct sets of catalytic residues have been identified that are central to their function.
Tartronate-Semialdehyde Synthase (Glyoxylate Carboligase)
Tartronate-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase, catalyzes the formation of one molecule of tartronate semialdehyde from two molecules of glyoxylate, with the release of carbon dioxide. ebi.ac.uk This enzyme is dependent on the cofactor thiamine diphosphate (ThDP). ebi.ac.uknih.gov
A unique feature of glyoxylate carboligase from Escherichia coli is its mechanism for activating the ThDP cofactor. Unlike most ThDP-dependent enzymes that utilize a conserved glutamate (B1630785) residue to facilitate catalysis, glyoxylate carboligase lacks this acidic residue. ebi.ac.uknih.gov Instead, it employs a cluster of non-polar amino acid residues to create a hydrophobic microenvironment around the cofactor. ebi.ac.uk This low dielectric constant environment is proposed to lower the energy required for the formation of the reactive ylid form of ThDP through an intramolecular proton transfer. ebi.ac.uk This activation is a critical first step, enabling the cofactor's carbanion to perform a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule. ebi.ac.uk
The key residues identified in E. coli glyoxylate carboligase (PDB: 2pan) and their collective role are detailed below.
Interactive Data Table: Catalytic Residues of E. coli Tartronate-Semialdehyde Synthase
| Residue | PDB ID (Chain) | Role in Catalysis |
| Val51 | 2pan (A) | Contributes to a non-polar environment for cofactor activation. Its substitution with the typically conserved glutamate (V51D variant) shifts the enzyme's optimal pH. nih.gov |
| Val25 | 2pan (A) | Part of the hydrophobic pocket that surrounds the ThDP cofactor. ebi.ac.uk |
| Leu421 | 2pan (A) | Contributes to the low dielectric constant of the active site, facilitating ThDP activation. ebi.ac.uk |
| Leu476 | 2pan (A) | Part of the hydrophobic pocket that surrounds the ThDP cofactor. ebi.ac.uk |
| Ile479 | 2pan (A) | Contributes to the low dielectric constant of the active site, facilitating ThDP activation. ebi.ac.uk |
Tartronate Semialdehyde Reductase (TSR)
Tartronate semialdehyde reductase (TSR) (EC 1.1.1.60) is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible, NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate. nih.govnih.gov Structural and mutational studies have been crucial in identifying the catalytic residues for this enzyme.
The crystal structure of GarR, a TSR from Salmonella typhimurium, revealed that these enzymes belong to a family of structurally and mechanically related dehydrogenases. nih.govresearchgate.net A significant finding is the presence of a highly conserved catalytic motif that includes a critical lysine residue, which is essential for the activity of many β-hydroxyacid dehydrogenases. nih.gov This lysine typically acts as an acid/base catalyst in the protonation of the substrate.
Interactive Data Table: Key Residues of Tartronate Semialdehyde Reductase
| Residue/Motif | Enzyme/Organism | Role in Catalysis |
| Catalytic Lysine | β-hydroxyacid dehydrogenases (general) | A highly conserved residue found to be essential for enzyme activity, acting as an acid/base catalyst. nih.gov |
| Arg33 | NADH-dependent TSR | In the NADH-dependent structure, this arginine protrudes into the active site, which would sterically hinder the binding of an NADPH cofactor, explaining cofactor specificity. researchgate.net |
| Cofactor Binding Motif | β-hydroxyacid dehydrogenases (general) | A C-terminal motif that is strongly conserved in bacteria, with a lysine and a glycine (B1666218) being conserved across all family members. nih.gov |
Conformational Changes upon Ligand Binding
The binding of substrates and cofactors to an enzyme often induces conformational changes that are essential for catalysis. These changes can range from small local movements of side chains to large-scale domain rearrangements that position catalytic residues correctly and sequester the substrate from the solvent.
For enzymes in the tartronate semialdehyde pathway, ligand binding is a prerequisite for their catalytic action. In the case of methylmalonate semialdehyde dehydrogenase, a related aldehyde dehydrogenase, the binding of the cofactor NAD+ provides significant protection against proteolysis, suggesting that NAD+ induces a stabilizing conformational change in the enzyme. nih.gov This protective effect is diminished by the presence of CoA esters, indicating that subsequent substrate binding can further modulate the enzyme's conformation. nih.gov
Many enzymes that bind ligands undergo a shift in their conformational ensemble, often transitioning from a flexible, open "apo" state to a more rigid, closed "holo" state upon ligand binding. nih.gov This induced-fit mechanism ensures that the active site is properly formed only after the specific substrate has bound. elifesciences.org
In the crystal structure of tartronate semialdehyde reductase (TSR) from S. typhimurium, the enzyme was captured with L-tartrate in the active site. nih.gov L-tartrate acts as a mimic of the product, D-glycerate, and its position in the active site provides a static snapshot of the product-bound state. nih.gov Superimposition with homologous structures containing the NADPH cofactor reveals the putative binding site for the cofactor and suggests how the substrate is oriented for hydride transfer. nih.gov While this does not depict the dynamic process of binding, it illustrates the final, catalytically competent conformation of the active site. This ligand-induced organization is critical for aligning the substrate with the cofactor for the reduction reaction. nih.gov
Furthermore, studies on related receptor proteins show that ligand-specific shifts in the conformation of domain interfaces can play a role in gating mechanisms, revealing that even subtle changes in ligand structure can lead to different functional outcomes. nih.gov This highlights the principle that conformational changes driven by ligand binding are a fundamental aspect of enzyme function, enabling both specificity and catalytic power. nih.govnih.gov
Regulation and Control of Tartronate Semialdehyde Phosphate Metabolism
Transcriptional and Genetic Regulation
The expression of genes involved in the tartronate (B1221331) semialdehyde phosphate (B84403) pathway is tightly controlled in response to the availability of specific carbon and nitrogen sources. This regulation ensures that the enzymes for this pathway are synthesized only when needed, conserving cellular resources.
In organisms such as Streptomyces coelicolor, the expression of genes within the allantoin (B1664786) catabolic pathway, which connects to tartronate semialdehyde metabolism, is induced by the presence of allantoin and its metabolic byproducts. One key gene in this network is hyi, which encodes hydroxypyruvate isomerase. The expression of hyi is upregulated in mutants lacking the transcriptional repressor AllR, indicating its role in the broader regulatory circuit of purine (B94841) degradation and glyoxylate (B1226380) metabolism. nih.gov While direct evidence for glyoxylate-induced expression of hyi is part of a larger regulatory scheme, the derepression of the pathway in the presence of accumulated glyoxylate suggests an indirect influence on hyi expression. nih.govmicrobiologyresearch.org
In the fungus Ustilago maydis, the expression of tsr1, the gene encoding tartronate semialdehyde reductase, is subject to negative regulation. Analysis of the tsr1 promoter has revealed a specific region that acts as a negative cis-acting element. nih.gov The insertion of a T-DNA element in this promoter region leads to enhanced and constitutive expression of the tsr1 mRNA, suggesting the presence of a repressor binding site that, when disrupted, leads to increased gene expression. nih.gov
In Escherichia coli, the genes required for the glycerate pathway, which processes glyoxylate, are clustered together on the chromosome. This cluster includes gcl (glyoxylate carboligase), glxR (tartronate semialdehyde reductase), and glxK (glycerate kinase). nih.gov These genes are part of a larger regulon that also contains genes for allantoin utilization. This co-localization allows for coordinated regulation of the entire pathway, from the breakdown of allantoin to the assimilation of glyoxylate into central metabolism. nih.gov The allantoin utilization gene cluster is organized into at least three transcriptional units, with promoters controlling the expression of genes like allA (ureidoglycolate hydrolase) and allD (ureidoglycolate dehydrogenase), which are involved in producing glyoxylate from allantoin. nih.gov
The genes for the glyoxylate shunt, aceA (isocitrate lyase) and aceB (malate synthase), are located in an operon in E. coli, with the direction of transcription from aceB to aceA. nih.gov This operon structure ensures the coordinated expression of the two key enzymes of the glyoxylate cycle, which provides the precursor glyoxylate for the tartronate semialdehyde pathway. wikipedia.orgfrontiersin.org
| Gene Cluster | Organism | Genes Included | Function |
| Glycerate Pathway Cluster | Escherichia coli | gcl, glxR, glxK | Assimilation of glyoxylate into the glycerate pathway. nih.gov |
| Allantoin Regulon | Escherichia coli | allA, allB, allC, allD, gcl, glxR, glxK | Degradation of allantoin and subsequent metabolism of glyoxylate. nih.gov |
| ace Operon | Escherichia coli | aceB, aceA | Key enzymes of the glyoxylate shunt, producing glyoxylate. nih.gov |
The regulation of the glyoxylate and allantoin pathway gene clusters is mediated by specific transcriptional regulators that respond to the presence of key metabolites.
AllR : In E. coli, AllR acts as a repressor for the allantoin utilization genes. nih.govmicrobiologyresearch.org The repressor function of AllR is activated by allantoin, which leads to the repression of genes required for energy production from this pathway. nih.govmicrobiologyresearch.org Conversely, when glyoxylate accumulates, it inactivates AllR, leading to the derepression of the pathway for energy production. nih.govmicrobiologyresearch.org This dual sensing allows the cell to switch between using allantoin as a nitrogen source or as a carbon and energy source via glyoxylate. In S. coelicolor, AllR also acts as a negative regulator of the allantoin pathway, and its binding to the promoter regions of catabolic genes is inhibited by allantoic acid and, to a lesser extent, glyoxylate. nih.gov
GclR : While the specific function of a regulator named GclR in the context of the provided search results is not explicitly detailed, the gene glxR in E. coli encodes tartronate semialdehyde reductase. nih.gov The regulation of this gene is part of the broader control of the glycerate pathway. In Paracoccus denitrificans, a GntR-type transcriptional regulator named GlcR acts as a repressor for glycolate (B3277807) oxidase production, which is an enzyme that generates glyoxylate. asm.org
IclR : This regulator controls the expression of the ace operon in E. coli. nih.gov IclR is allosterically regulated by glyoxylate and pyruvate (B1213749). Pyruvate stabilizes the active tetrameric form of IclR, which represses the operon, whereas glyoxylate favors the inactive dimeric form, leading to the expression of the glyoxylate shunt enzymes. asm.org
| Regulator | Organism | Function | Effector Molecules |
| AllR | E. coli, S. coelicolor | Represses allantoin catabolism genes. nih.govnih.govmicrobiologyresearch.org | Activated by allantoin; inactivated by glyoxylate. nih.govnih.govmicrobiologyresearch.org |
| IclR | E. coli | Represses the ace operon (glyoxylate shunt). nih.govasm.org | Activated by pyruvate; inactivated by glyoxylate. asm.org |
| GlcR | Paracoccus denitrificans | Represses glycolate oxidase production. asm.org | Not specified. |
Post-Translational Regulation and Enzyme Activity Control
Beyond transcriptional control, the activity of enzymes in the tartronate semialdehyde phosphate pathway is also regulated at the post-translational level. This provides a more immediate and rapid response to changes in metabolic conditions.
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a common mechanism for controlling metabolic pathways. pressbooks.pubyoutube.com Feedback inhibition, a specific type of allosteric regulation, occurs when the end product of a pathway inhibits an enzyme earlier in the sequence, thus regulating its own production. pressbooks.pubyoutube.comnih.gov
While specific allosteric regulators of tartronate semialdehyde synthase or reductase have not been extensively detailed in the provided context, the principle of feedback inhibition is fundamental to metabolic control. pressbooks.pubumich.edu For instance, the accumulation of downstream products of the glycerate pathway could potentially inhibit the activity of glyoxylate carboligase or tartronate semialdehyde reductase to prevent the overproduction of glycerate and its derivatives.
The activity of dehydrogenases and reductases in the tartronate semialdehyde pathway is critically dependent on the availability of electron carriers such as NAD⁺/NADH and NADP⁺/NADPH. The cellular redox state, reflected in the ratios of these cofactors, can significantly influence the direction and rate of metabolic flux. nih.govnih.gov
Tartronate semialdehyde reductase (TSR) from Ustilago maydis has shown dual specificity for both NAD⁺ and NADP⁺. nih.gov However, the enzyme's affinity for its substrates can be influenced by the specific cofactor. For example, the Km of the U. maydis TSR for tartronic semialdehyde with NADH as the cofactor is 0.19 mM, indicating a high affinity that favors the production of glycerate. nih.gov In humans, glyoxylate reductase/hydroxypyruvate reductase (GRHPR) primarily uses NADPH as a cofactor, which is favored by the highly reduced state of the NADP⁺/NADPH pool in the cytosol and mitochondria. nih.gov
The balance between the glyoxylate cycle and the tricarboxylic acid (TCA) cycle can also impact the cellular redox potential. The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle, which are major sites of NADH production. nih.gov Consequently, an active glyoxylate shunt can alter the NADH/NAD⁺ ratio, which in turn can influence the activity of NAD⁺-dependent enzymes in the tartronate semialdehyde pathway. nih.gov The interplay between these pathways and the cellular redox state is crucial for maintaining metabolic homeostasis. researchgate.net
pH-Dependent Enzyme Activity Profiles
For instance, glyoxylate reductase/hydroxypyruvate reductase (GRHPR), an enzyme that can be involved in pathways related to tartronate semialdehyde, demonstrates a clear dependence on pH. Studies on GRHPR from Bacillus subtilis have shown that the enzyme displays maximal activity at a pH of 8.0 for both glyoxylate and hydroxypyruvate substrates. mdpi.com This alkaline pH optimum is consistent with the conditions in the cytoplasm where this enzyme is typically localized. Similarly, research on human GRHPR has identified an optimal pH of 7.1 for glyoxylate reduction and a pH of 8.5 for D-glycerate dehydrogenase activity. nih.gov
Succinic semialdehyde dehydrogenase (SSADH), another related enzyme, also shows a distinct pH optimum. In germinated Tartary buckwheat, SSADH activity was found to be optimal at a pH of 8.7. mdpi.com Deviations from this optimal pH lead to a reduction in enzyme activity, with significant decreases observed at more acidic or alkaline conditions. mdpi.com
The pH profiles of these enzymes are crucial for their regulatory roles. Changes in cellular pH can act as a switch, modulating the flux of metabolites through the tartronate semialdehyde pathway and interconnected metabolic routes.
Table 1: Optimal pH for Enzymes in Related Metabolic Pathways
| Enzyme | Organism/Source | Substrate(s) | Optimal pH | Reference |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) | Bacillus subtilis | Glyoxylate, Hydroxypyruvate | 8.0 | mdpi.com |
| Glyoxylate Reductase (GR) | Human (Blood Mononuclear Cells) | Glyoxylate | 7.1 | nih.gov |
| D-Glycerate Dehydrogenase (DGDH) | Human (Blood Mononuclear Cells) | D-Glycerate | 8.5 | nih.gov |
| Succinic Semialdehyde Dehydrogenase (SSADH) | Germinated Tartary Buckwheat | Succinic Semialdehyde | 8.7 | mdpi.com |
Metabolic Flux Control and Rate-Limiting Steps
A clear example of a rate-limiting step in a pathway involving tartronate semialdehyde is the reaction catalyzed by tartronate semialdehyde reductase (TSR). Research on the fungus Ustilago maydis has demonstrated that TSR is a novel rate-limiting step in the assimilation of glycerol (B35011). nih.govnih.gov In this organism, glycerol is converted to glycolipids, and the production of glycerate, a key intermediate, is catalyzed by TSR. nih.gov
Studies involving genetic manipulation of U. maydis have provided strong evidence for the rate-limiting role of TSR. A mutant strain with enhanced and constitutive expression of the TSR gene (tsr1) showed improved glycerol utilization. nih.govplos.org Conversely, a knockout mutant lacking the tsr1 gene exhibited a significant reduction in glycolipid accumulation, which could be rescued by the addition of glycerate to the growth medium. nih.gov Furthermore, overexpression of the tsr1 gene led to a notable increase in glycolipid production. plos.org These findings collectively indicate that the level of TSR activity directly controls the flux of carbon from glycerol to glycolipids, establishing it as a critical control point in this metabolic pathway. nih.gov
The metabolism of this compound does not occur in isolation but is part of a complex and interconnected network of metabolic pathways. The flux through the tartronate pathway is influenced by and, in turn, influences other central metabolic routes. This "cross-talk" is essential for maintaining cellular energy balance and providing the necessary precursors for biosynthesis.
The glycerate pathway, which involves tartronate semialdehyde, intersects with glycolysis, a central pathway for energy production. ebi.ac.uk The product of the TSR-catalyzed reaction, D-glycerate, can be phosphorylated to 3-phosphoglycerate (B1209933), an intermediate of glycolysis. ebi.ac.uk This connection allows the carbon from substrates like glycerol to be channeled into mainstream carbohydrate metabolism.
Recent research has highlighted the extensive cross-talk between metabolic and signaling pathways in various biological contexts, including diseases like cancer. nih.govnih.gov While direct studies on the signaling interactions of the this compound pathway are emerging, it is plausible that intermediates of this pathway could act as signaling molecules, influencing cellular processes beyond their immediate metabolic roles. The intricate connections between metabolic pathways underscore the importance of a systems-level perspective to fully appreciate the regulation and control of this compound metabolism. researchgate.net
Advanced Methodologies in Tartronate Semialdehyde Phosphate Research
Spectroscopic Techniques for Characterization
Spectroscopic methods are fundamental in the study of tartronate (B1221331) semialdehyde phosphate (B84403), providing insights into its structure, tautomeric forms, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the structural features of tartronate semialdehyde phosphate. In solution, TSP exists in equilibrium between its enol and hydrated aldehyde forms. ³¹P NMR spectroscopy has been effectively used to distinguish between these tautomers. The enol form of TSP resonates approximately 1 ppm upfield from the hydrated aldehyde form, allowing for the direct observation and quantification of each species in solution. nih.gov This distinction is critical for understanding the chemical properties and biological activity of TSP, as the different forms may exhibit distinct reactivity and enzyme inhibitory potential.
The enzymatic synthesis of TSP from β-hydroxypyruvate by pyruvate (B1213749) kinase initially yields the enol tautomer. This enol form then undergoes tautomerization to the aldehyde, which subsequently becomes hydrated. nih.gov The ability of NMR to monitor these transformations provides valuable information on the kinetics and equilibrium of this process.
Spectrophotometric Assays for Enzyme Kinetics, Inhibition, and Tautomerization Monitoring
Spectrophotometry offers a versatile and sensitive means to study this compound. The tautomerization of the enol form of TSP to the aldehyde can be monitored spectrophotometrically by following the change in absorbance at 240 nm. nih.gov This has revealed that the tautomerization rate is largely independent of pH below a pH of 6.
This technique is also central to studying the inhibition of enzymes by TSP. Both the enol and aldehyde forms of TSP are potent inhibitors of yeast enolase. Spectrophotometric assays are used to determine the inhibition constants (Ki) for these interactions. For instance, the enol form of TSP exhibits slow-binding inhibition of yeast enolase, a process that can be followed over time by monitoring the decrease in enzyme activity spectrophotometrically. nih.gov The apparent Ki values for the enol and aldehyde forms have been determined to be 100 nM and 5 µM, respectively. However, considering that the aldehyde form is predominantly hydrated (95-99%), the true Ki for the aldehyde is estimated to be in the range of 50-250 nM. nih.gov
The general principle of using spectrophotometry in enzyme kinetics involves monitoring the change in absorbance of a substrate or product over time to determine the reaction rate. rockefeller.edu This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). creative-proteomics.com
Chromatographic and Mass Spectrometry-Based Approaches
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of metabolites like this compound from complex biological mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Profiling and Identification in Biological Samples
Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of volatile and semi-volatile compounds and is widely applied in metabolite profiling. For a non-volatile compound like this compound, derivatization is a necessary prerequisite for GC/MS analysis. This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization agents for compounds with phosphate and hydroxyl groups include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govresearchgate.net
Once derivatized, the TSP derivative can be separated from other metabolites on a GC column and subsequently detected by the mass spectrometer. The mass spectrometer provides a mass spectrum of the derivative, which serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries or through interpretation of fragmentation patterns. mdpi.com GC/MS has been successfully used for the comprehensive analysis of various metabolites, including those in the glycerate pathway and related energy metabolism pathways, from biological samples like serum and tissue extracts. nih.govfrontiersin.org Although specific applications detailing the GC/MS analysis of TSP in biological samples are not extensively documented, the established methodologies for other phosphorylated metabolites provide a clear framework for its potential analysis.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy. This high mass accuracy allows for the calculation of a unique elemental formula for the measured ion, which is invaluable for the structural elucidation and confirmation of identity of unknown or novel metabolites. nih.gov
For a compound like this compound, HRMS can definitively confirm its elemental formula (C₃H₆O₇P). This technique is particularly useful in metabolomics studies where numerous signals are detected, and accurate mass measurements are crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov The analysis of phosphorylated compounds by HRMS can be challenging due to potential fragmentation and the presence of multiple charged species, but various strategies, such as the use of different ionization techniques and derivatization, can be employed to overcome these issues. rockefeller.edunih.gov
Enzymatic Activity Assays and Kinetic Analysis
The study of enzymes that produce or utilize this compound is fundamental to understanding its biological role. Enzymatic activity assays and kinetic analysis provide quantitative measures of enzyme performance and inhibition.
Enzymatic assays for enzymes involved in TSP metabolism, such as tartronate-semialdehyde synthase, are typically designed to monitor the consumption of a substrate or the formation of a product over time. ebi.ac.uk Spectrophotometric methods are commonly employed for this purpose. For example, if the reaction involves a change in the concentration of a chromophore or a fluorophore, the reaction rate can be followed by measuring the change in absorbance or fluorescence. nih.gov
Kinetic analysis of these enzymes involves determining key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For instance, the kinetic parameters of tartronate semialdehyde reductase have been determined, showing different affinities for D- and L-glycerate. nih.gov Inhibition studies are also a critical component of kinetic analysis. By measuring how the presence of an inhibitor, such as a TSP analog, affects the enzyme's kinetic parameters, the type and strength of inhibition can be determined. nih.gov This information is vital for understanding the regulation of metabolic pathways and for the design of potential therapeutic agents.
| Parameter | Value | Enzyme/Condition | Reference |
| ³¹P NMR Chemical Shift | ~1 ppm upfield from hydrated aldehyde | Enol form of TSP | nih.gov |
| Spectrophotometric λmax | 240 nm | Tautomerization monitoring | nih.gov |
| Ki (enol-TSP) | 100 nM (apparent) | Yeast Enolase | nih.gov |
| Ki (aldehyde-TSP) | 5 µM (apparent) | Yeast Enolase | nih.gov |
| True Ki (aldehyde-TSP) | 50-250 nM | Yeast Enolase | nih.gov |
| Km (D-glycerate) | 17.7 mM | Tartronate Semialdehyde Reductase | nih.gov |
| Km (L-glycerate) | 123.2 mM | Tartronate Semialdehyde Reductase | nih.gov |
| Km (Tartronic semialdehyde) | 0.19 ± 0.03 mM | Tartronate Semialdehyde Reductase | nih.gov |
Genetic Engineering and Molecular Biology Techniques
Molecular biology tools have been instrumental in probing the function of genes involved in the tartronate semialdehyde pathway, confirming their roles in vivo and providing platforms for detailed mechanistic studies.
To confirm the physiological role of a gene, researchers often employ knockout (gene deletion) and overexpression strategies. In Ustilago maydis, the gene tsr1, which encodes tartronate semialdehyde reductase, has been a subject of such studies. nih.gov
A knockout mutant (tsr1Δ), where the gene was deleted, showed a significant reduction in the production of glycolipids, which are downstream products of glycerol (B35011) metabolism. nih.gov Conversely, a strain engineered to overexpress tsr1 (tsr1gpd) exhibited a marked increase in glycolipid accumulation. nih.gov These results conclusively demonstrate that TSR plays a critical role in glycerol assimilation in this organism and represents a rate-limiting step in the pathway. nih.gov
| Strain | Genotype | Change in Glycolipid Production | Reference |
| tsr1Δ | Knockout mutant | 45.2% reduction | nih.gov |
| tsr1gpd | Overexpression mutant | ~40% increase | nih.gov |
This table summarizes the effects of gene knockout and overexpression of tsr1 on glycolipid production in Ustilago maydis, highlighting the enzyme's importance in the metabolic pathway.
In the study of glyoxylate (B1226380) carboligase (GCL), site-directed mutagenesis has been used to probe the active site. nih.govnih.gov For example, GCL is unusual because it lacks a conserved glutamate (B1630785) residue found in many similar enzymes. nih.govnih.gov The V51D mutation, which introduces a glutamate-like residue, was shown to shift the optimal pH for the enzyme's activity. nih.govnih.gov Furthermore, mutations at the I393 position were created to reduce steric hindrance for substrates larger than glyoxylate, successfully altering the enzyme's substrate specificity to favor pyruvate as a donor in carboligase reactions. nih.govnih.gov These studies, guided by the crystal structure of GCL, have provided deep insights into the structure-function relationship of the enzyme. nih.govresearchgate.net
Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive technique for measuring the levels of specific messenger RNA (mRNA), which reflects the level of gene expression. genome.jppressbooks.pubnih.govqmul.ac.ukuniprot.org To ensure accuracy, the data is typically normalized using reference genes that are stably expressed under the experimental conditions. genome.jppressbooks.pubnih.govqmul.ac.ukuniprot.org
This technique was used to analyze the expression of the tsr1 gene in Ustilago maydis. nih.gov The results showed that a mutant strain (GUM1) with improved glycerol utilization had enhanced and constitutive expression of tsr1 mRNA. nih.gov Furthermore, qRT-PCR confirmed the elevated expression of tsr1 in the engineered overexpression strain (tsr1gpd). nih.gov This molecular evidence directly links the observed phenotype (improved glycerol metabolism) to the increased transcription of the tartronate semialdehyde reductase gene. nih.gov
Structural Biology Methodologies
Determining the three-dimensional structure of enzymes provides a blueprint for understanding their catalytic mechanisms and substrate specificity at an atomic level. X-ray crystallography is a primary technique used for this purpose.
The crystal structure of glyoxylate carboligase from Escherichia coli has been solved, revealing a homotetrameric arrangement. nih.govebi.ac.ukresearchgate.netpdbj.org The structure, identified by PDB code 2PAN, shows that the active site is located in a hydrophobic environment. nih.gov This structural information has been foundational for rational design experiments, such as the site-directed mutagenesis studies mentioned previously, allowing researchers to make targeted modifications to alter the enzyme's properties. nih.govresearchgate.netpdbj.org
Similarly, the crystal structure of tartronate semialdehyde reductase (TSR) from Salmonella typhimurium has been determined to a resolution of 1.65 Å. researchgate.net The structure was solved with the substrate analog L-tartrate bound in the active site, providing critical insights into how the enzyme recognizes its substrate. researchgate.net The structural analysis of TSR and other related dehydrogenases, such as aspartate-β-semialdehyde dehydrogenase, helps to understand the conserved folds and the specific residues involved in cofactor (e.g., NADP+) binding and catalysis. researchgate.netnih.govscienceopen.comnih.govmdpi.com These structural studies are invaluable for understanding the molecular basis of the tartronate semialdehyde pathway and for potential engineering efforts.
X-ray Crystallography for Three-Dimensional Enzyme Structure Determination
X-ray crystallography has been an indispensable tool for visualizing the atomic-level details of enzymes that interact with or are in pathways involving tartronate semialdehyde and its precursors. This technique allows researchers to determine the precise three-dimensional arrangement of atoms within a protein, offering crucial clues about its catalytic mechanism, substrate specificity, and regulation.
One of the key enzymes in the pathway, tartronate-semialdehyde synthase , has been a subject of structural studies. This enzyme catalyzes the conversion of two molecules of glyoxylate into tartronate semialdehyde and carbon dioxide. ebi.ac.ukwikipedia.orgwikipedia-on-ipfs.org It is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. ebi.ac.ukwikipedia.org The crystal structure of tartronate-semialdehyde synthase from Escherichia coli reveals a homotetrameric arrangement. wikipedia.org Structural analyses have provided insights into the active site, showing the binding of the TPP cofactor and identifying key residues involved in catalysis. ebi.ac.uk
Another critical enzyme family is the glyoxylate reductase/hydroxypyruvate reductases (GRHPR) , which are involved in the metabolism of glyoxylate, a precursor to tartronate semialdehyde. nih.govmdpi.com The crystal structure of human GRHPR has been solved at 2.2 Å resolution, revealing a homodimeric structure where each subunit has two domains: a substrate-binding domain and a nucleotide-binding domain for the NADPH cofactor. nih.govwikipedia.org The structure of GRHPR from Bacillus subtilis has been determined at near-atomic resolution (1.5 Å) in complex with formate (B1220265) and the NADPH cofactor, highlighting conformational changes upon cofactor binding. mdpi.com These structural studies have been instrumental in understanding the enzyme's substrate specificity, for instance, why it prefers glyoxylate and hydroxypyruvate but not pyruvate. nih.gov The crystal structure of glyoxylate reductase from the archaeon Pyrococcus horikoshii also exists in a dimeric form. wikipedia.org
Furthermore, structural studies on tartronate semialdehyde reductase (TSR) , which catalyzes the reduction of tartronate semialdehyde, have been conducted. The X-ray crystal structure of TSR from Salmonella typhimurium was determined using the single-wavelength anomalous diffraction (SAD) method and refined to 1.65 Å resolution. researchgate.net These high-resolution structures are fundamental for understanding the molecular basis of enzyme function and for guiding protein engineering efforts.
| Enzyme | Organism | Resolution (Å) | PDB ID (Example) | Key Structural Features |
| Tartronate-semialdehyde synthase | Escherichia coli | Not specified in snippets | 2PAN | Homotetramer, TPP cofactor binding site wikipedia.org |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) | Homo sapiens | 2.2 | Not specified in snippets | Homodimer, substrate and NADPH binding domains nih.gov |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) | Bacillus subtilis | 1.5 | Not specified in snippets | Dimer, conformational changes on cofactor binding mdpi.com |
| Tartronate Semialdehyde Reductase (TSR) | Salmonella typhimurium | 1.65 | 1VPD | Dimer, NAD cofactor binding researchgate.net |
Bioinformatic Tools for Sequence Homology and Structural Prediction
Bioinformatic tools are essential for analyzing the vast amount of sequence and structural data generated by modern biological research. In the context of this compound, these tools are used to identify related enzymes, predict their structures, and understand their evolutionary relationships.
Sequence homology searches, using tools like BLAST, have been employed to identify genes encoding enzymes such as tartronate-semialdehyde synthase and glyoxylate/hydroxypyruvate reductases across different organisms. plos.org For example, tartronate-semialdehyde synthase is known to be closely related in sequence to the large subunit of acetolactate synthase. ebi.ac.uk Phylogenetic analysis of GRHPRs has revealed the existence of two distinct subfamilies, suggesting a divergence in their function and substrate specificity. nih.gov
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc provide comprehensive information on metabolic pathways, including the glyoxylate and dicarboxylate metabolism pathway where tartronate semialdehyde is an intermediate. wikipedia.orgyoutube.com These resources allow researchers to place enzymes and metabolites into a broader biological context and to formulate hypotheses about their roles in cellular metabolism.
Structural prediction tools, which use known protein structures as templates (homology modeling), can generate models of enzymes for which experimental structures are not yet available. This is particularly useful for studying enzymes from a wide range of organisms to understand conserved structural features and functional divergence.
Computational and Systems Biology Approaches
Computational and systems biology approaches provide a framework for understanding the behavior of complex metabolic networks. These methods allow for the in silico analysis of metabolic fluxes and the design of novel biological systems, such as metabolic sensors.
Metabolic Modeling and Flux Balance Analysis for Growth-Coupled Designs
Metabolic modeling has emerged as a powerful tool for analyzing and engineering cellular metabolism. Flux balance analysis (FBA) is a mathematical technique used to predict the steady-state reaction rates (fluxes) throughout a metabolic network. umich.edunih.govnih.gov By defining an objective function, such as the maximization of biomass production, FBA can be used to simulate the growth of an organism under different genetic and environmental conditions. nih.gov
In the context of this compound, FBA can be used to model the metabolic pathways involved in its synthesis and degradation. For example, by creating an in silico model of E. coli metabolism, researchers can predict the effects of knocking out specific genes on the production of a target metabolite. nih.govnih.gov This is particularly relevant for designing "growth-coupled" strains, where the production of a desired chemical is linked to cell growth. This means that as the cells grow, they are forced to produce the chemical of interest.
For instance, a metabolic model could be used to identify gene deletions that would channel metabolic flux towards the production of glyoxylate, a precursor to tartronate semialdehyde. By systematically analyzing the metabolic network, FBA can guide the rational design of microbial cell factories for the production of valuable chemicals derived from the tartronate semialdehyde pathway.
In Silico Design of Auxotrophic Metabolic Sensors
A significant challenge in metabolic engineering is the high-throughput screening of strains that produce a desired chemical. nih.gov Auxotrophic metabolic sensors (AMS) are engineered microbial strains that require a specific metabolite for growth. nih.govresearchgate.net The growth of these sensor strains is therefore directly proportional to the concentration of the target metabolite in the environment.
Computational methods have been developed for the in silico design of AMS. nih.govnih.gov These methods use metabolic models to identify gene knockouts that would render a microbe, such as E. coli, auxotrophic for a specific chemical of interest. plos.orgnih.gov For example, a computational workflow can systematically screen a metabolic model to identify combinations of gene deletions that would make E. coli growth dependent on the uptake of glyoxylate. nih.govresearchgate.net Glyoxylate is a key precursor in the tartronate semialdehyde pathway.
The design process involves creating a compact metabolic model and using algorithms to search for genetic modifications that couple biomass formation to the availability of the target metabolite. nih.govresearchgate.net The output of these in silico designs is a ranked list of potential gene knockout strategies. researchgate.net These computational predictions can then be experimentally validated to create sensitive and specific biosensors. Such sensors are invaluable for screening mutant libraries to find high-producing strains or for monitoring the production of a chemical in real-time. nih.govresearchgate.net
| Computational Approach | Application in this compound Research | Key Outcomes |
| Metabolic Modeling and Flux Balance Analysis (FBA) | Simulating the metabolic network of organisms like E. coli to understand the flow of metabolites through the tartronate semialdehyde pathway. | Prediction of optimal gene knockout strategies for growth-coupled production of pathway intermediates like glyoxylate. mdpi.comnih.gov |
| In Silico Design of Auxotrophic Metabolic Sensors | Designing E. coli strains that require glyoxylate (a precursor to tartronate semialdehyde) for growth. | Creation of biosensors to detect and quantify glyoxylate, facilitating high-throughput screening for strains with improved production. nih.govnih.gov |
Biotechnological and Synthetic Biology Applications
Metabolic Engineering for Enhanced Bioproduction
Metabolic engineering strategies centered around the tartronate (B1221331) semialdehyde pathway are being explored to improve the efficiency of converting renewable feedstocks into value-added products. By manipulating key enzymes in this pathway, it is possible to redirect carbon flux towards desired molecules.
A significant area of research has been the optimization of glycerol (B35011) utilization, a major byproduct of biodiesel production, for the synthesis of valuable bioproducts like glycolipids. The yeast Ustilago maydis is a known producer of glycolipid biosurfactants. nih.govisaaa.org Studies have demonstrated that the enzyme tartronate semialdehyde reductase (TSR) plays a critical, rate-limiting role in the assimilation of glycerol in this organism. nih.govnih.gov
Overexpression of the tsr1 gene, which encodes for tartronate semialdehyde reductase, in U. maydis has been shown to significantly improve glycerol assimilation. nih.govnih.gov This enhanced expression leads to a notable increase in the production of glycolipids. Research has shown that introducing an extra copy of the tsr1 gene can increase glycolipid accumulation by as much as 40.4%, while the knockout of this gene reduces glycolipid production by 45.2%. nih.govnih.gov In a fed-batch bioprocess using crude glycerol as the carbon source, an engineered U. maydis strain was able to produce up to 32.1 g/L of total glycolipids. nih.gov
**Table 1: Impact of Tartronate Semialdehyde Reductase (TSR) Expression on Glycolipid Production in *Ustilago maydis***
| Genetic Modification | Change in Glycolipid Accumulation | Reference |
|---|---|---|
| Overexpression of tsr1 | +40.4% | nih.govnih.gov |
| Knockout of tsr1 | -45.2% | nih.govnih.gov |
While a direct metabolic pathway from tartronate semialdehyde phosphate (B84403) to the industrial chemical monoethylene glycol (MEG) has not been extensively established, the metabolic precursor to tartronate semialdehyde, glyoxylate (B1226380), is a key intermediate in ethylene (B1197577) glycol catabolism. nih.govnih.govbiorxiv.org The natural assimilation of ethylene glycol can proceed through glycolaldehyde (B1209225), glycolate (B3277807), and then glyoxylate. nih.gov Glyoxylate is then converted into central metabolites via pathways that can include the formation of tartronate semialdehyde. nih.govebi.ac.uk
Metabolic engineering efforts to produce MEG have largely focused on other precursor pathways, such as the rewiring of xylose assimilation in Saccharomyces cerevisiae and Escherichia coli, or leveraging the Wood-Ljungdahl pathway in acetogenic bacteria. nih.govnih.gov However, the catabolic pathway of ethylene glycol suggests a potential synthetic route for its production from glyoxylate. By reversing the natural assimilation pathway, it is conceivable to engineer a synthetic pathway where glyoxylate is reduced to glycolate, then to glycolaldehyde, and finally to ethylene glycol. The enzymes from the tartronate semialdehyde pathway could potentially be engineered or repurposed to facilitate steps in such a synthetic route, although this remains a developing area of research.
Development of Metabolic Sensors
The components of the tartronate semialdehyde pathway have been instrumental in the development of sophisticated metabolic sensors. These biosensors are engineered microorganisms that can detect and report the concentration of specific metabolites, which is a powerful tool for high-throughput screening in metabolic engineering and for environmental monitoring.
Researchers have successfully designed and implemented auxotrophic metabolic sensors for glyoxylate and glycolate in Escherichia coli. nih.gov These sensors are created by engineering strains of E. coli to be dependent on an external supply of glyoxylate or glycolate for growth. This is achieved by deleting key genes in the central carbon metabolism, making the target metabolite essential for biomass formation. The growth of these engineered strains then becomes directly proportional to the concentration of the target metabolite in the environment.
The design of these sensors often involves a systematic workflow that includes in silico modeling to identify the most effective gene deletion combinations. nih.gov For instance, the deletion of genes involved in the glyoxylate shunt and other pathways that can bypass the need for external glyoxylate ensures a robust and sensitive sensor.
These auxotrophic metabolic sensors have proven to be highly valuable in both pathway engineering and environmental monitoring. nih.gov In pathway engineering, they can be used to screen large libraries of mutant enzymes or strains for improved production of glyoxylate or its precursors. By linking the production of the target metabolite to the growth of the sensor strain, high-producing variants can be quickly identified through simple growth assays.
For environmental monitoring, these biosensors offer a cost-effective and sensitive method for detecting glycolate, a compound that can be released by photosynthetic microorganisms. The ability to quantify glycolate in environmental samples has important implications for understanding carbon cycling in aquatic ecosystems. The developed E. coli biosensors have demonstrated a wide detection range for both glyoxylate and glycolate, spanning several orders of magnitude in concentration. nih.gov
Table 2: Performance Characteristics of an E. coli-based Glyoxylate/Glycolate Auxotrophic Metabolic Sensor
| Characteristic | Performance Metric | Reference |
|---|---|---|
| Analyte | Glyoxylate, Glycolate | nih.gov |
| Detection Range | Micromolar to Millimolar | nih.gov |
| Application | Pathway Engineering, Environmental Monitoring | nih.gov |
Biocatalysis and Enzyme Engineering
The enzymes of the tartronate semialdehyde pathway, particularly tartronate-semialdehyde synthase and tartronate semialdehyde reductase, are of significant interest for biocatalysis and enzyme engineering. Their ability to catalyze specific C-C bond formations and reductions makes them valuable tools for the synthesis of complex molecules.
Enzyme engineering efforts, such as site-directed mutagenesis and directed evolution, can be applied to these enzymes to alter their substrate specificity, enhance their catalytic activity, and improve their stability for industrial applications. For example, the enzymatic synthesis of tartronate semialdehyde phosphate itself can be achieved using pyruvate (B1213749) kinase, which catalyzes the phosphorylation of β-hydroxypyruvate. nih.gov The resulting enol of this compound is a potent inhibitor of enolase, highlighting the potential for designing specific enzyme inhibitors based on this scaffold. nih.gov
Furthermore, the principles of biocatalytic cascades, where multiple enzymes are used in a one-pot reaction to carry out a series of transformations, can be applied to the tartronate semialdehyde pathway. nih.gov By combining enzymes from this pathway with others, it is possible to create novel synthetic routes to a variety of chemicals. For instance, engineering transketolase has been explored for the biosynthesis of tartaric semialdehyde, a structurally related compound. researchgate.net This demonstrates the potential for engineering enzymes that act on similar semialdehyde intermediates.
Table 3: Enzymes of the Tartronate Semialdehyde Pathway and their Catalytic Reactions
| Enzyme | EC Number | Reaction |
|---|---|---|
| Tartronate-semialdehyde synthase | 4.1.1.47 | 2 Glyoxylate → Tartronate semialdehyde + CO₂ ebi.ac.ukwikipedia.orggenome.jp |
| Tartronate semialdehyde reductase | 1.1.1.60 | Tartronate semialdehyde + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺ nih.gov |
| Pyruvate kinase (for TSP synthesis) | 2.7.1.40 | ATP + β-Hydroxypyruvate → ADP + this compound nih.gov |
Utilization of this compound-Related Enzymes in Industrial Biocatalytic Processes
Enzymes from the tartronate semialdehyde pathway and related metabolic routes are gaining attention for their potential in industrial biocatalysis. These enzymes offer opportunities for the sustainable production of valuable chemicals by converting low-cost substrates into higher-value products. The core of this pathway involves enzymes that metabolize C2 and C3 compounds, integrating them into central metabolism.
Key enzymes in this context include tartronate-semialdehyde synthase and tartronate semialdehyde reductase. Tartronate-semialdehyde synthase, also known as glyoxylate carboligase, catalyzes the condensation of two glyoxylate molecules to form tartronate semialdehyde and carbon dioxide. ebi.ac.ukwikipedia.org This enzyme is a crucial link in the D-glycerate pathway, which ultimately converts compounds like allantoin (B1664786) into 3-phosphoglycerate (B1209933), a glycolysis intermediate. ebi.ac.uk
Research has demonstrated the utility of these enzymes in various microorganisms. For instance, in the anaerobic bacterium Oxalobacter formigenes, glyoxylate carboligase and tartronic semialdehyde reductase are part of a pathway that channels glyoxylate into the central metabolism via glycerate. researchgate.net A significant application lies in the bioconversion of glycerol, a major byproduct of biodiesel production. In the fungus Ustilago maydis, tartronate semialdehyde reductase (TSR) has been identified as a rate-limiting step in glycerol assimilation. nih.gov Overexpression of the gene encoding TSR led to improved glycerol utilization and a 40.4% increase in glycolipid accumulation, showcasing a promising strategy for valorizing glycerol waste streams. nih.gov
The broader metabolic network connected to tartronate semialdehyde, particularly the glyoxylate cycle, has been engineered for the production of various chemicals. nih.gov By manipulating enzymes like isocitrate lyase and malate (B86768) synthase, which are functionally related to the tartronate pathway through the common intermediate glyoxylate, researchers have successfully increased the production of organic acids such as malate and fumarate (B1241708) in Escherichia coli. nih.gov These efforts highlight the potential of using tartronate pathway-associated enzymes as part of larger metabolic engineering strategies for creating microbial cell factories.
Table 1: Tartronate Semialdehyde-Related Enzymes and Their Industrial Biocatalytic Applications
| Enzyme | EC Number | Reaction Catalyzed | Potential Industrial Application | Source Organism Example |
| Tartronate-Semialdehyde Synthase (Glyoxylate Carboligase) | 4.1.1.47 | 2 Glyoxylate → Tartronate Semialdehyde + CO₂ | Production of platform chemicals from C2 compounds. | Escherichia coli |
| Tartronate Semialdehyde Reductase (TSR) | 1.1.1.60 | Tartronate Semialdehyde + NAD(P)H → D-Glycerate + NAD(P)⁺ | Bioconversion of glycerol to value-added products like glycolipids. | Ustilago maydis |
| Isocitrate Lyase | 4.1.3.1 | Isocitrate → Succinate (B1194679) + Glyoxylate | Production of organic acids (e.g., malate, fumarate) and other chemicals derived from acetyl-CoA. | Escherichia coli |
| Malate Synthase | 2.3.3.9 | Acetyl-CoA + Glyoxylate → Malate + CoA | Production of malate and other C4 dicarboxylic acids. | Escherichia coli |
Engineering Enzymes for Modified Substrate Specificity or Improved Catalytic Efficiency
The natural catalytic abilities of enzymes are not always optimal for industrial processes, which may require different substrate specificities, higher catalytic rates, or greater stability under process conditions. mdpi.comnih.gov Enzyme engineering, through techniques like directed evolution and rational design, provides powerful tools to tailor enzymes for specific biotechnological applications. mdpi.comjmb.or.kr
Rational Design and Site-Directed Mutagenesis: This approach relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism. jmb.or.kr By identifying key amino acid residues in the active site or substrate-binding pocket, specific mutations can be introduced to alter enzyme function. For example, the substrate specificity of phenylalanine dehydrogenase was successfully altered by targeting residues in the substrate-binding pocket, creating a new variant capable of acting on an analogous ketone substrate for which the wild-type enzyme had no measurable activity. jmb.or.kr Similarly, understanding the structure of tartronate semialdehyde reductase could allow for targeted mutations to enhance its affinity for tartronate semialdehyde or to broaden its substrate range to accept similar molecules, potentially creating novel metabolic pathways.
Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties, often without detailed structural information. nih.govnih.gov It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved characteristics. nih.gov This method was used to dramatically change the substrate specificity of an aspartate aminotransferase, resulting in a mutant with a 2.1 x 10⁶-fold increase in catalytic efficiency for a non-native substrate, valine. nih.gov Notably, many of the beneficial mutations were not in direct contact with the substrate, demonstrating the importance of residues remote from the active site in remodeling enzyme function. nih.gov Such an approach could be applied to enzymes like tartronate-semialdehyde synthase to evolve variants that can utilize alternative substrates to glyoxylate, thereby expanding the range of products that can be synthesized.
Table 2: Strategies for Engineering Tartronate Pathway-Related Enzymes
| Engineering Strategy | Description | Potential Application to Tartronate Pathway Enzymes | Example Principle |
| Rational Design | Involves making specific, targeted mutations based on the enzyme's known structure and mechanism. | Modify the substrate-binding pocket of Tartronate Semialdehyde Reductase to accept alternative keto-acid substrates. | Site-directed mutagenesis of active site residues in Phenylalanine Dehydrogenase to alter substrate scope. jmb.or.kr |
| Directed Evolution | Involves generating random mutations and using a selection or screening process to identify variants with desired properties. | Evolve Tartronate-Semialdehyde Synthase to have increased thermal stability or catalytic speed for industrial bioreactors. | A 17-mutation variant of Aspartate Aminotransferase showed a massive increase in catalytic efficiency for a non-native substrate. nih.gov |
| Metabolic Engineering (Gene Overexpression) | Increasing the cellular concentration of a specific enzyme to boost the flux through a metabolic pathway. | Overexpress the gene for Tartronate Semialdehyde Reductase in a microbial host to enhance the conversion of glycerol to D-glycerate. | Overexpression of Tsr1 in Ustilago maydis increased glycolipid production from glycerol. nih.gov |
Future Directions and Emerging Research Perspectives
Elucidation of Uncharacterized Enzymes and Pathways Involving Tartronate (B1221331) Semialdehyde Phosphate (B84403)
A primary frontier in the study of TSP is the identification and characterization of enzymes and metabolic sequences that are currently unknown or poorly understood. ontosight.ai TSP is a known intermediate in the tartronate semialdehyde pathway, which is connected to the metabolism of amino acids and other organic compounds. ontosight.ai However, the full extent of this pathway and its constituent enzymes across different species remains to be fully mapped.
Research has shown that tartronate semialdehyde, the precursor to D-glycerate in the final step of glycerate biosynthesis, can be produced from glyoxylate (B1226380) by glyoxylate carboligase or from hydroxypyruvate by hydroxypyruvate isomerase. nih.gov While putative homologs for the genes encoding these enzymes have been identified in the genomes of organisms like the fungus Ustilago maydis, their specific roles and regulation in relation to TSP metabolism are often unconfirmed. nih.gov The glyoxylate cycle, which produces glyoxylate, is a well-established pathway for acetate (B1210297) assimilation in many microbes, plants, and fungi, but its direct links to TSP synthesis represent an area ripe for investigation. researchgate.netwikipedia.org The discovery of novel enzymes, such as the engineering of a new-to-nature formyl phosphate reductase, highlights the potential for identifying previously unknown enzymatic functions related to phosphorylated aldehydes like TSP. nih.gov Future research will likely focus on functional genomics and proteomics to screen for and characterize these missing enzymatic links, providing a more complete picture of the metabolic network surrounding tartronate semialdehyde phosphate.
Expanding the Biological Scope to Other Organisms and Niches
While initial research on TSP metabolism was confined to a few model organisms, there is a significant opportunity to broaden this investigation to a wider range of life forms and ecological niches. The characterization of a functional tartronate semialdehyde reductase (TSR) in the eukaryotic fungus Ustilago maydis was a significant step, as previously only bacterial TSRs had been studied in detail at the molecular level. nih.gov The identification of TSR-related gene sequences in the genomes of archaea, other fungi, plants, and animals suggests a widespread, albeit underexplored, distribution of this metabolic capability. nih.gov
The glyoxylate cycle, a related pathway that provides precursors for TSP synthesis, is known to be active in a diverse array of organisms, including bacteria, protists, plants, and fungi, enabling them to subsist on two-carbon compounds. wikipedia.org Its role has been implicated in the virulence of pathogens like Mycobacterium tuberculosis and in the ecological function of bacterivorous protists such as Tetrahymena thermophila. researchgate.netnih.gov Furthermore, the glyoxylate shunt has been observed to be highly expressed in the marine bacterium Pseudoalteromonas when infected by a cyanophage, suggesting a role in host-virus interactions. researchgate.net Exploring TSP metabolism in these and other organisms, from extremophiles to symbiotic partners, will likely reveal novel adaptations and biological functions.
Advanced Structural and Mechanistic Studies (e.g., Time-Resolved Crystallography, Cryo-EM)
The application of cutting-edge structural biology techniques promises to provide unprecedented insight into the enzymes that interact with this compound. Advanced methods like time-resolved serial crystallography, using both synchrotron and X-ray free-electron laser (XFEL) sources, enable the direct observation of enzyme catalytic cycles in real-time and at atomic resolution. nih.gov This technology could be used to capture the fleeting intermediate states of enzymes like tartronate semialdehyde reductase or enolase as they bind and process TSP or its analogs, revealing the precise conformational changes that drive catalysis. nih.govnih.gov
Cryo-electron microscopy (cryo-EM) is another powerful tool, particularly for larger enzyme complexes or those resistant to crystallization. nih.gov It allows for the determination of high-resolution structures of biomolecules in their near-native state. nih.gov These advanced structural methods, complemented by mechanistic studies using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy—which has been used to follow the tautomerization of TSP from its enol to aldehyde form—will be critical for a deep understanding of enzyme function. nih.gov Structural analyses of related enzymes, such as aspartate semialdehyde dehydrogenase and anthranilate phosphoribosyltransferase, have already provided blueprints for understanding catalytic mechanisms and evolution, a strategy that can be applied to the TSP network. nih.govnih.gov
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To fully appreciate the role of this compound within the complex web of cellular metabolism, a systems-level approach is necessary. The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how TSP pathways are regulated and connected to other cellular processes.
For instance, metabolomic profiling in Mycobacterium tuberculosis revealed that deficiency in the glyoxylate shunt enzyme malate (B86768) synthase leads to the accumulation of high levels of glyoxylate, the metabolic precursor to tartronate semialdehyde. nih.gov This demonstrates how metabolomics can pinpoint key metabolic bottlenecks and byproducts. This approach can be combined with transcriptomics, which measures gene expression levels (e.g., the elevated expression of tsr1 mRNA in Ustilago maydis was linked to improved glycerol (B35011) assimilation), and proteomics to quantify the actual enzyme levels. nih.gov By integrating these layers of information, researchers can build comprehensive models of metabolic flux, identify regulatory control points, and predict how perturbations in the TSP pathway might affect the entire cellular system.
Rational Design of Novel Inhibitors and Biocatalysts Based on this compound Chemistry
The unique chemistry of this compound and its associated enzymes makes it an attractive target for rational design, both for creating specific inhibitors and for engineering novel biocatalysts.
As an inhibitor, TSP itself has been shown to be a powerful tool. Both the enol and aldehyde forms of TSP are potent inhibitors of yeast enolase, a key glycolytic enzyme, with inhibition constants (Ki) in the nanomolar to low micromolar range. nih.gov The slow-binding behavior of the enol form makes it a particularly interesting intermediate analogue. nih.gov This knowledge, combined with structural data, can guide the rational design of new, highly specific inhibitors targeting enolase or other TSP-binding enzymes for potential therapeutic applications.
Table 1: Inhibition of Yeast Enolase by this compound (TSP) Forms This table summarizes the inhibitory characteristics of different forms of TSP against yeast enolase, as detailed in the literature. nih.gov
| Inhibitor Species | Apparent Ki | True Ki (for aldehyde) | Binding Behavior |
| Enol of TSP | 100 nM (initial Ki ~200 nM) | N/A | Slow-binding |
| Aldehyde of TSP | 5 µM | 50-250 nM | Not specified |
Data sourced from Weiss et al. (1989). nih.gov
In the realm of biocatalysis, enzymes from the TSP metabolic network are targets for protein engineering. Tartronate semialdehyde reductase (TSR) has been identified as a novel target for genetic engineering to improve the bioconversion of glycerol, a biodiesel byproduct, into higher-value products like glycolipids in U. maydis. nih.gov Similarly, structure-based engineering of related aldehyde dehydrogenases has successfully enhanced their catalytic activity toward unnatural substrates, a strategy that could be applied to TSR or other enzymes in the pathway. jmb.or.kr By modifying substrate binding pockets and catalytic residues, researchers can create bespoke biocatalysts for green chemistry and industrial biotechnology.
Table 2: Kinetic Parameters of Wild-Type and Engineered Aldehyde Dehydrogenase This table illustrates the successful enhancement of enzyme activity through rational design, showing kinetic data for an engineered variant compared to the wild type. jmb.or.kr
| Enzyme Variant | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹mM⁻¹) | Fold Improvement (kcat/KM) |
| AbKGSADHWT | 2.1 | 1.8 | 0.86 | 1.0 |
| AbKGSADHR281Y | 1.1 | 2.2 | 2.0 | 2.5 |
Data adapted from a study on engineering aldehyde dehydrogenase from Azospirillum brasilense. jmb.or.kr
Exploring Environmental and Ecological Roles of this compound Metabolism
The metabolic pathways connected to TSP play significant roles in how organisms interact with their environment. A key example is the metabolism of glycerol. The discovery that tartronate semialdehyde reductase is important for glycerol assimilation in Ustilago maydis has direct environmental implications, as glycerol is a major waste product of the biodiesel industry. nih.gov Harnessing microbes with efficient glycerol utilization pathways could be crucial for bioremediation and for converting this waste stream into valuable chemicals. nih.gov
More broadly, the glyoxylate cycle, which generates a precursor for TSP, is fundamental to the carbon cycle in many ecosystems. It allows microorganisms in soil and marine environments to thrive on simple carbon sources like acetate and fatty acids. wikipedia.orgfrontiersin.org This metabolic capability is also a factor in symbiotic and pathogenic interactions. The importance of the cycle in the ecology of protists that feed on bacteria highlights its role in nutrient flow through microbial food webs. researchgate.net Future research focusing on the prevalence and activity of TSP-related pathways in diverse environmental samples will illuminate their contribution to global biogeochemical cycles and the functioning of microbial communities.
Q & A
What is the primary enzymatic role of tartronate semialdehyde phosphate (TSAP) in glycerol metabolism, and how can its activity be experimentally quantified?
TSAP is a key intermediate in the glycerol assimilation pathway, where tartronate semialdehyde reductase (TSR) catalyzes its reduction to D-glycerate, enabling entry into central carbon metabolism . To quantify TSR activity, researchers can use spectrophotometric assays monitoring NAD(P)H oxidation at 340 nm. Recombinant TSR (e.g., expressed in E. coli) is purified via affinity chromatography, and substrate specificity is tested using β-hydroxyacids (e.g., DL-glycerate, β-hydroxybutyrate) with NAD+ or NADP+ as cofactors. Activity optimization parameters (pH 8.5, 40°C) and thermal stability should be validated using triplicate measurements .
How can structural studies resolve ambiguities in TSAP-related enzyme mechanisms, such as cofactor binding or substrate enantioselectivity?
X-ray crystallography of TSR homologs (e.g., GarR from Salmonella typhimurium) reveals conserved cofactor-binding domains. For example, superposition with hydroxyisobutyrate dehydrogenase structures identifies critical residues (e.g., NADPH-binding motifs) and substrate orientation. Mutagenesis of these residues, followed by kinetic assays, can validate enantioselectivity for D-glycerate over L-glycerate. Comparative structural analysis (RMSD <1.5 Å) and molecular docking with tartronate semialdehyde analogs (e.g., L-tartrate) further refine substrate positioning .
What experimental approaches can address contradictions in reported cofactor specificity of TSRs across species?
Discrepancies in NAD+ vs. NADP+ preference (e.g., 26% lower activity with NAD+ in Ustilago maydis TSR ) may stem from species-specific regulatory loops or pH-dependent cofactor affinity. Researchers should perform:
- Cofactor titration assays under varying pH and ionic strength.
- Structural comparisons of cofactor-binding domains (e.g., Rossmann folds) using homology modeling.
- Site-directed mutagenesis of conserved residues (e.g., Lys-155 in GarR) to alter cofactor interactions .
How can metabolic flux analysis elucidate TSAP’s role in alternative pathways, such as photorespiration or C4 metabolism?
In diatoms and cyanobacteria, TSAP is implicated in the glyoxylate/glycerate pathway, salvaging 2-phosphoglycolate from photorespiration. Isotopic labeling (e.g., ¹³C-glycerol) coupled with LC-MS/MS tracks carbon flux into glycerate and 3-phosphoglycerate. Knockout mutants of tartronate semialdehyde reductase (TSR) in Phaeodactylum tricornutum can reveal compensatory pathways (e.g., glutathione synthesis) via transcriptomics and metabolomics .
What methodologies are recommended to resolve conflicting data on TSAP’s inhibitory effects on enolase?
TSAP inhibits yeast enolase as a slow-binding analog of 2-phosphoglycerate, with reported Ki values ranging from 50–250 nM . To reconcile discrepancies:
- Use purified enolase under standardized conditions (pH 7.0, 25°C).
- Employ stopped-flow kinetics to distinguish enol (immediate product) vs. hydrated aldehyde forms.
- Validate inhibition via X-ray crystallography of enolase-TSAP complexes, identifying binding interactions (e.g., Mg²⁺ coordination) .
How can genetic engineering of TSR enhance glycerol bioconversion in industrial fungi?
In Ustilago maydis, overexpression of tsr1 under the gpd promoter increases glycolipid production by 40.4%, while knockouts reduce it by 45.2% . Researchers can:
- Construct T-DNA insertion mutants (e.g., GUM1 strain) to screen for hyperassimilation phenotypes.
- Use RNA-seq to correlate tsr1 expression with glycerol uptake rates.
- Engineer dual-cofactor specificity (NAD+/NADP+) via directed evolution to bypass redox bottlenecks .
What are the challenges in synthesizing and stabilizing TSAP for in vitro studies?
TSAP is synthesized via pyruvate kinase-mediated phosphorylation of β-hydroxypyruvate, yielding an enol tautomer that rapidly hydrates (t1/2 ~0.2 min⁻¹ at pH 6). Stabilization strategies include:
- Low-temperature storage (-80°C) in neutral buffers.
- Borohydride reduction to produce D-2-phosphoglycerate for enolase assays.
- ³¹P NMR to monitor tautomerization dynamics and quantify hydrated vs. enol forms .
How does TSAP integrate into metabolic network models for systems biology applications?
In E. coli, TSAP is a node in the D-glucarate degradation pathway, linking to 3-phosphoglycerate. Genome-scale models (e.g., Polaromonas JS666) incorporate reactions like GLYOCARBOLIG-RXN (glyoxylate → TSAP) to simulate carbon flux. Researchers can use constraint-based reconstruction (e.g., COBRApy) to predict knockout phenotypes or optimize glycerol-to-glycerate yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
